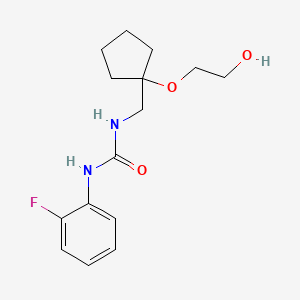
1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
Compounds such as 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea are often synthesized for their potential as biochemical agents. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, highlighting their potential in addressing diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Vidaluc et al., 1995).
Pharmacological Applications
The structure-activity relationship studies of compounds such as lipoxygenase inhibitors demonstrate their potential in inducing specific syndromes in animal models, providing a basis for the development of therapeutic agents (Morley et al., 1997).
Antimicrobial Activity
Some urea derivatives have been found to possess good antimicrobial activity, suggesting the potential of 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea in contributing to the development of new antimicrobial agents (Haranath et al., 2007).
Molecular Imaging Applications
The synthesis and application of urea derivatives in molecular imaging, particularly in positron emission tomography (PET) biomarkers, demonstrate their utility in non-invasive diagnostic procedures and the study of biological processes at the molecular level (Ilovich et al., 2008).
Environmental and Agricultural Research
Studies on the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental significance of these compounds. Understanding their behavior in aquatic environments can inform pollution control and the safe use of pesticides in agriculture (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c16-12-5-1-2-6-13(12)18-14(20)17-11-15(21-10-9-19)7-3-4-8-15/h1-2,5-6,19H,3-4,7-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDILQURXSZIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)


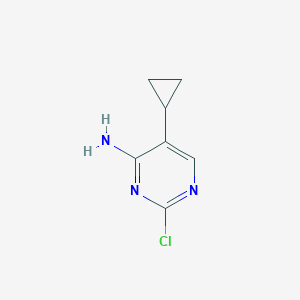
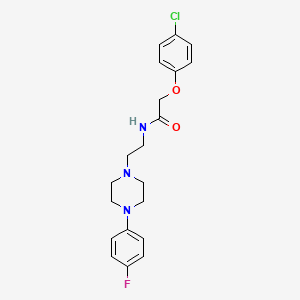

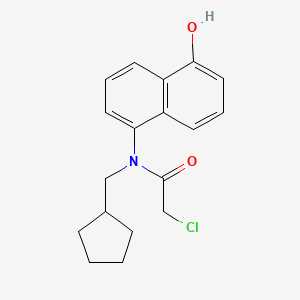
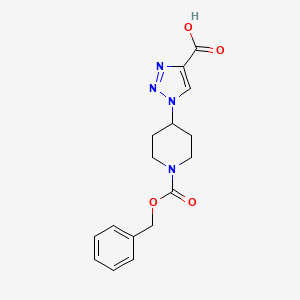
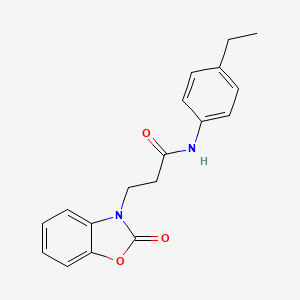
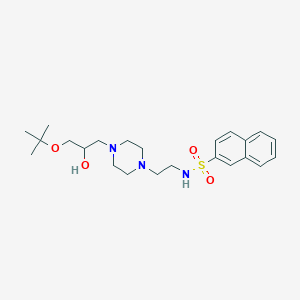
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)